molecular formula C19H20N2O3 B12198022 1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione

1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione

Cat. No.: B12198022
M. Wt: 324.4 g/mol
InChI Key: FYOMZZMRODOPJW-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-methoxyphenylamino group attached to the azolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 2,4-dimethylphenyl isocyanate with 2-methoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol: This compound has a similar phenyl group but differs in the core structure and functional groups.

    2-Methoxyphenyl isocyanate: This compound is used as a reagent in the synthesis of various organic molecules and has similar functional groups.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxyanilino)pyrrolidine-2,5-dione

InChI

InChI=1S/C19H20N2O3/c1-12-8-9-16(13(2)10-12)21-18(22)11-15(19(21)23)20-14-6-4-5-7-17(14)24-3/h4-10,15,20H,11H2,1-3H3

InChI Key

FYOMZZMRODOPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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